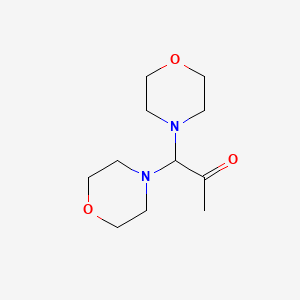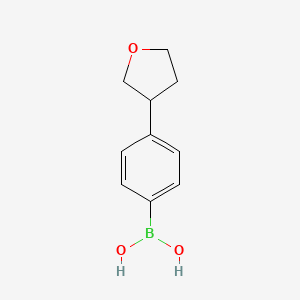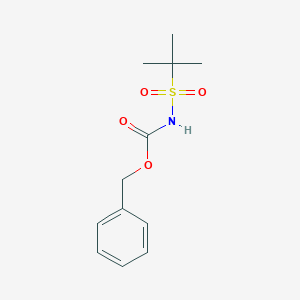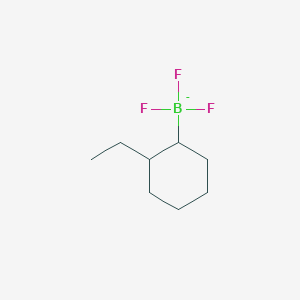
4-Chloro-6-methyl-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a nitro group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 4,6-dichloro-2-methylpyrimidine. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5th position of the pyrimidine ring. The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates and ensures efficient mixing and heat transfer, leading to higher yields and safer production processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution.
Amino Pyrimidines: Resulting from the reduction of the nitro group.
Complex Heterocycles: Produced through cyclization reactions.
Scientific Research Applications
4-Chloro-6-methyl-5-nitropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidine involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group at the 5th position can undergo reduction, leading to the formation of amino derivatives. These reactions are crucial for the compound’s role as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
- 2-Chloro-4-methyl-5-nitropyridine
- 4,6-Dichloro-5-nitropyrimidine
Uniqueness
4-Chloro-6-methyl-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine and a nitro group on the pyrimidine ring allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
4-chloro-6-methyl-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)5(6)8-2-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKOQTWBLFBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
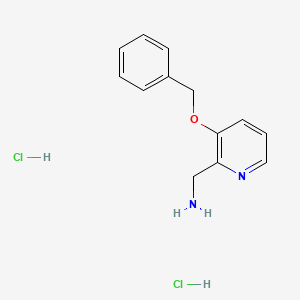
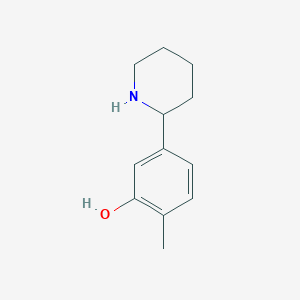
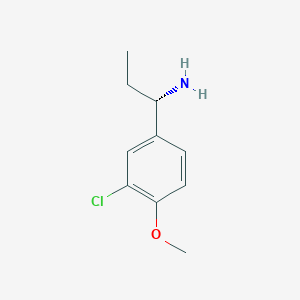
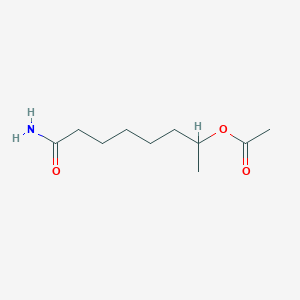

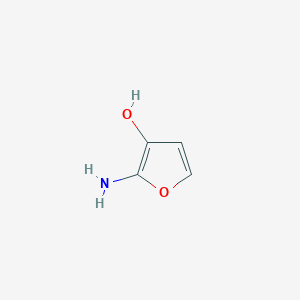
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)

![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
